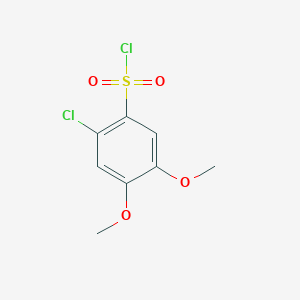
(R)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid
Overview
Description
(R)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid, also known as LY404039, is a selective mGluR2/3 receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and Alzheimer's disease.
Mechanism of Action
(R)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid acts as a selective agonist for the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). Activation of mGluR2/3 receptors has been shown to reduce the release of glutamate, a neurotransmitter that is involved in various neurological disorders. By reducing glutamate release, (R)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid may help to reduce the symptoms of anxiety, depression, schizophrenia, and Alzheimer's disease.
Biochemical and Physiological Effects:
(R)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to increase the levels of cAMP response element-binding protein (CREB), a transcription factor that is involved in the regulation of gene expression. Additionally, (R)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid has been shown to increase the levels of extracellular signal-regulated kinase (ERK), a protein that is involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
(R)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid has several advantages for lab experiments. It is a selective agonist for the mGluR2/3 receptor subtype, which allows for specific targeting of this receptor. It has also been extensively studied in animal models, which provides a wealth of information for researchers. However, (R)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in experiments. Additionally, it has a short half-life, which can limit its effectiveness in certain experiments.
Future Directions
For research include investigating its potential therapeutic applications, developing more effective methods for administering it in experiments, and investigating its potential interactions with other neurotransmitter systems and receptors.
Scientific Research Applications
(R)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, (R)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid has been shown to have antipsychotic effects in animal models of schizophrenia.
properties
IUPAC Name |
(2R)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-7(12(15)16)4-8-6-14-11-3-2-9(13)5-10(8)11/h2-3,5-7,14H,4H2,1H3,(H,15,16)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEQJARIPMGEMW-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233593 | |
| Record name | (αR)-5-Fluoro-α-methyl-1H-indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid | |
CAS RN |
1103518-40-6 | |
| Record name | (αR)-5-Fluoro-α-methyl-1H-indole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1103518-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-5-Fluoro-α-methyl-1H-indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine](/img/structure/B3364063.png)


![4-Chloroisoxazolo[5,4-D]pyrimidine](/img/structure/B3364081.png)
amine](/img/structure/B3364089.png)

![4-[(2-Methoxyethyl)sulfanyl]aniline](/img/structure/B3364103.png)

![4-chloro-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3364122.png)

![2-Amino-6-[(1-methyl-3-piperidinyl)oxy]benzonitrile](/img/structure/B3364143.png)

